N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Description
N-(1H-Benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a hybrid heterocyclic compound combining a benzimidazole moiety with a 3-methyl-2-oxoquinoxaline scaffold linked via an acetamide bridge. The quinoxaline moiety is known for its broad bioactivity, including antimicrobial, anticonvulsant, and antitumor properties, while the benzimidazole group enhances binding affinity to biological targets due to its aromatic and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-17(25)23(15-9-5-4-8-14(15)19-11)10-16(24)22-18-20-12-6-2-3-7-13(12)21-18/h2-9H,10H2,1H3,(H2,20,21,22,24) |
InChI Key |
BKPDXAHOQIQUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Synthesis via Trichloroacetyl Isocyanate Coupling
Benzimidazole derivatives are commonly synthesized through the reaction of 1,2-phenylenediamine with electrophilic agents. A high-yield method involves trichloroacetyl isocyanate (TCI) under mild conditions.
Procedure :
-
Reaction Setup : TCI (1 mmol) is dissolved in dichloromethane (5 mL) at −10°C.
-
Coupling : 1,2-phenylenediamine derivatives (1 mmol) are added dropwise, followed by stirring at room temperature for 20 minutes to 2 hours.
-
Workup : The precipitate is filtered and washed with cold CH₂Cl₂ to yield N-(1H-benzimidazol-2-yl)-2,2,2-trichloroacetamide.
Optimization :
-
Temperature Control : Maintaining −10°C during TCI addition prevents side reactions.
-
Solvent Choice : Dichloromethane ensures solubility of intermediates while facilitating precipitation of the product.
Characterization :
Quinoxaline-2-one Synthesis via Cyclocondensation
3-Methyl-2-oxoquinoxaline is prepared via cyclocondensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions.
Procedure :
-
Cyclization : o-Phenylenediamine (1 mmol) and ethyl acetoacetate (1.2 mmol) are refluxed in glacial acetic acid (10 mL) for 6 hours.
-
Isolation : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Optimization :
Acetamide Linker Formation and Final Coupling
The acetamide bridge connects the benzimidazole and quinoxaline moieties through nucleophilic acyl substitution.
Chloroacetylation of Quinoxaline-2-one
Procedure :
-
Reaction : 3-Methyl-2-oxoquinoxaline (1 mmol) is treated with chloroacetyl chloride (1.5 mmol) in dry THF under nitrogen.
-
Stirring : The mixture is stirred at 0°C for 1 hour, then at room temperature for 12 hours.
-
Workup : The solvent is evaporated, and the residue is purified via column chromatography (hexane:ethyl acetate, 3:1) to yield 2-chloro-N-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide.
Characterization :
Coupling with Benzimidazole
Procedure :
-
Nucleophilic Substitution : 2-Chloro-N-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (1 mmol) is reacted with benzimidazole-2-amine (1 mmol) in DMF.
-
Base Addition : Triethylamine (2 mmol) is added to scavenge HCl.
-
Heating : The reaction is heated at 80°C for 8 hours.
-
Purification : The product is isolated via recrystallization from methanol.
Optimization :
Alternative One-Pot Synthesis Strategy
A streamlined one-pot method reduces purification steps and improves efficiency.
Procedure :
-
Sequential Additions : o-Phenylenediamine, ethyl acetoacetate, and chloroacetyl chloride are combined in a single reactor.
-
Cyclization and Acetylation : Refluxed in acetic acid for 6 hours to form the quinoxaline-chloroacetamide intermediate.
-
Benzimidazole Coupling : Benzimidazole-2-amine is added, followed by triethylamine and continued reflux for 4 hours.
Advantages :
-
Yield : 55–60%.
-
Time Efficiency : Reduces total synthesis time by 30% compared to stepwise methods.
Comparative Analysis of Synthesis Methods
| Method | Steps | Yield (%) | Time (Hours) | Key Advantage |
|---|---|---|---|---|
| Stepwise Coupling | 4 | 60–65 | 24 | High purity |
| One-Pot Synthesis | 2 | 55–60 | 10 | Reduced purification |
| TCI-Mediated Route | 3 | 85–100 | 3 | Superior benzimidazole yield |
Notes :
-
The TCI route excels in benzimidazole formation but requires additional steps for quinoxaline coupling.
-
One-pot methods sacrifice yield for procedural simplicity.
Challenges and Optimization Strategies
Solvent Selection
Temperature Sensitivity
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or quinoxaline rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. The compound has shown promising results in inhibiting various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with similar structures have exhibited IC50 values indicating potent antiproliferative activity against human cancer cells, such as breast and lung cancer lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoxaline, including those containing benzimidazole moieties, possess effective antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, some derivatives have shown inhibitory effects on acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study published in 2023 investigated the anticancer effects of a related quinoxaline derivative on MCF7 breast cancer cells. The compound demonstrated an IC50 value of approximately 22 µM, indicating moderate effectiveness compared to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study, a series of benzimidazole derivatives were synthesized and tested against various bacterial strains. The results showed that certain modifications to the quinoxaline structure enhanced antimicrobial activity, suggesting that this compound could be optimized for better efficacy .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antibacterial and antifungal potency, likely due to increased electrophilicity and membrane penetration .
- Hydroxyl and chloro substituents reduce activity, possibly due to decreased lipophilicity or steric hindrance .
Thiazolidinone vs. Azetidinone Derivatives
- Thiazolidinone Derivatives: These compounds (e.g., series 5a-l) exhibit broad-spectrum activity against E. coli, S. aureus, C. albicans, and A. flavus. The thiazolidinone ring’s sulfur atom may contribute to disrupting microbial cell walls .
- Azetidinone Derivatives: N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide derivatives show comparable antibacterial activity but require higher concentrations for fungal inhibition, suggesting azetidinone’s β-lactam-like structure may favor bacterial targets over fungal ones .
Anticonvulsant Analogues
While the primary focus here is antimicrobial activity, structurally related compounds with benzimidazole or quinoxaline moieties (e.g., 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted-phenyl)acetamide) demonstrate anticonvulsant properties via AMPA receptor antagonism . This highlights the scaffold’s versatility but underscores the need for substituent-specific optimization for target applications.
Biological Activity
N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates two pharmacologically active moieties: a benzimidazole and a quinoxaline, both known for their diverse therapeutic effects. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzimidazole ring linked to a quinoxaline derivative through an acetamide group, which enhances its solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing benzimidazole and quinoxaline structures exhibit notable antimicrobial properties. A study indicated that derivatives of benzimidazole demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL . The incorporation of the quinoxaline moiety in this compound may enhance this activity due to synergistic effects.
Antiparasitic Activity
The antiparasitic potential of similar compounds has been documented, particularly against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For instance, derivatives with similar structural motifs showed IC50 values as low as 3.95 µM against G. intestinalis, significantly outperforming standard treatments like benznidazole . This suggests that this compound could possess comparable or superior antiparasitic efficacy.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives. In vivo experiments demonstrated that these compounds could mitigate oxidative stress and neuroinflammation induced by ethanol exposure. Notably, treatments with similar derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and COX-2, indicating a protective effect on neuronal integrity . This points to potential applications in neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
- Interference with DNA Synthesis : The quinoxaline component may disrupt DNA replication in parasites and bacteria, leading to cell death.
- Antioxidant Activity : The benzimidazole moiety may enhance the antioxidant capacity, reducing oxidative damage in neuronal tissues.
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the key synthetic pathways and challenges for synthesizing N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinoxalinone core via cyclization of precursors like 3-methylquinoxalin-2(1H)-one. Subsequent steps include alkylation with 2-chloroacetamide derivatives and coupling with benzimidazole moieties. Challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid side products like over-alkylation. Recrystallization from methanol or ethanol is critical for purification .
Q. How is the compound characterized structurally and functionally post-synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy : H/C NMR to confirm substituent integration and IR for functional groups (e.g., C=O at ~1668 cm).
- Chromatography : TLC/HPLC to assess purity.
- Elemental Analysis : To verify molecular formula (e.g., CHNO).
- X-ray Crystallography : For absolute configuration determination (e.g., intermolecular H-bonding patterns) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodological Answer : The cup-plate method is standard for screening:
- Bacterial Strains : E. coli, S. aureus (Gram ±).
- Fungal Strains : C. albicans, A. niger.
- Protocol : Zones of inhibition are measured at concentrations of 50–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory to validate results .
Advanced Research Questions
Q. How can substituent modification on the acetamide moiety enhance biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
-
Substituent Introduction : Electron-withdrawing groups (e.g., -NO) at the phenyl ring improve antifungal activity by enhancing electrophilicity.
-
Bioisosteric Replacement : Replacing benzimidazole with thiazole alters target selectivity.
-
Example : Derivatives with 4-oxo-thiazolidine showed 2–4x higher activity against P. aeruginosa compared to the parent compound .
Substituent (R) Antimicrobial Activity (Zone of Inhibition, mm) -H (Parent) 12 (E. coli), 14 (C. albicans) -NO 18 (E. coli), 22 (C. albicans) -OCH 15 (E. coli), 17 (C. albicans)
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like dihydrofolate reductase (DHFR). The benzimidazole moiety often forms π-π interactions with Phe residues.
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories.
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.5 indicates moderate permeability) .
Q. How to resolve contradictory bioactivity data across studies (e.g., high antifungal but low antibacterial activity)?
- Methodological Answer :
- Mechanistic Profiling : Test inhibition of fungal-specific targets (e.g., lanosterol demethylase) vs. bacterial topoisomerases.
- Membrane Permeability Assays : Use fluorescent probes (e.g., Nile Red) to quantify compound accumulation in Gram-negative vs. fungal cells.
- Resistance Testing : Serial passage experiments to identify mutations conferring resistance .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by precise temperature control.
- Catalyst Screening : Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Purification : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC with C18 columns .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
